molecular formula C3H4ClNO2 B14140916 (3E)-1-chloro-3-hydroxyiminopropan-2-one

(3E)-1-chloro-3-hydroxyiminopropan-2-one

Cat. No.: B14140916
M. Wt: 121.52 g/mol
InChI Key: ZKZZLGBUKOYGKT-GORDUTHDSA-N
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Description

(3E)-1-chloro-3-hydroxyiminopropan-2-one is an organic compound with a unique structure that includes a chlorine atom, a hydroxyimino group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-chloro-3-hydroxyiminopropan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method is the chlorination of 3-hydroxyiminopropan-2-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-chloro-3-hydroxyiminopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-1-chloro-3-hydroxyiminopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-1-chloro-3-hydroxyiminopropan-2-one involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds and interact with various biological targets, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-chloro-3-hydroxyiminopropan-2-one: Unique due to its combination of chlorine and hydroxyimino groups.

    1-chloro-2-propanone: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.

    3-hydroxyiminopropan-2-one:

Uniqueness

This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C3H4ClNO2

Molecular Weight

121.52 g/mol

IUPAC Name

(3E)-1-chloro-3-hydroxyiminopropan-2-one

InChI

InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2/b5-2+

InChI Key

ZKZZLGBUKOYGKT-GORDUTHDSA-N

Isomeric SMILES

C(C(=O)/C=N/O)Cl

Canonical SMILES

C(C(=O)C=NO)Cl

Origin of Product

United States

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